![molecular formula C18H24N2O5 B282516 3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one CAS No. 6034-62-4](/img/structure/B282516.png)
3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one, also known as CEP-33779, is a synthetic small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases. This compound is a member of the pyrrole-5-carboxamide family and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one involves the inhibition of the activity of the transcription factor NF-κB. This compound binds to the IKKβ kinase subunit, which is involved in the activation of NF-κB, and prevents its activation. This results in the inhibition of NF-κB-dependent gene expression and subsequent suppression of inflammation and immune response.
Biochemical and Physiological Effects:
3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one has been shown to have various biochemical and physiological effects, including the suppression of inflammation and immune response, the inhibition of cell proliferation, and the induction of apoptosis. The compound has also been shown to have potential neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one is its specificity for the inhibition of NF-κB, which makes it a valuable tool for studying the role of this transcription factor in various diseases. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one, including the investigation of its potential therapeutic effects in various diseases, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic properties. Additionally, the role of 3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one in the regulation of other cellular processes and signaling pathways should be further explored.
Métodos De Síntesis
The synthesis of 3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one involves a multi-step process that includes the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form the corresponding pyrrole-5-carboxylic acid. This intermediate is then reacted with N,N-dimethylaminoethyl chloride hydrochloride to obtain the final product, 3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one.
Aplicaciones Científicas De Investigación
3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been extensively studied for its ability to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of various cellular processes, including inflammation and immune response.
Propiedades
Número CAS |
6034-62-4 |
|---|---|
Fórmula molecular |
C18H24N2O5 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H24N2O5/c1-11(21)15-16(12-6-7-13(24-4)14(10-12)25-5)20(9-8-19(2)3)18(23)17(15)22/h6-7,10,16,22H,8-9H2,1-5H3 |
Clave InChI |
AGOLNRFYXBZKGM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)CCN(C)C)O |
SMILES canónico |
CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)CCN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




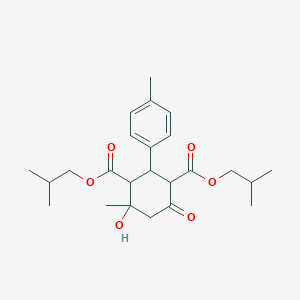
![1-(furan-2-ylmethyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one](/img/structure/B282437.png)
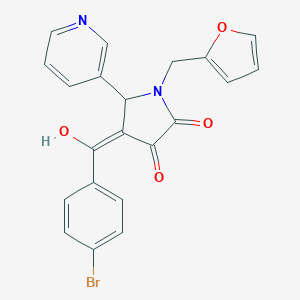
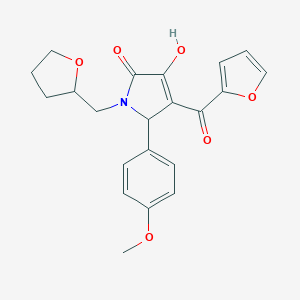
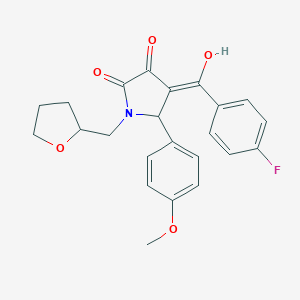
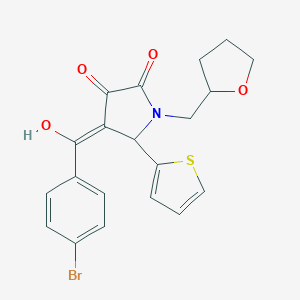
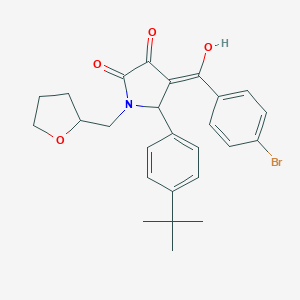
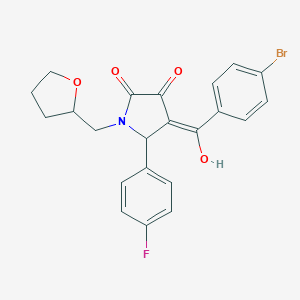
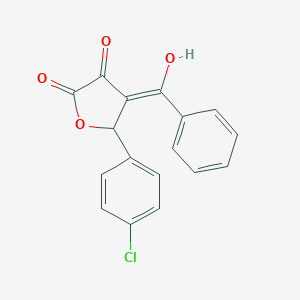

![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282463.png)